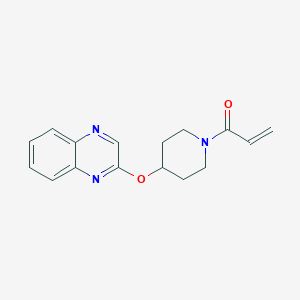

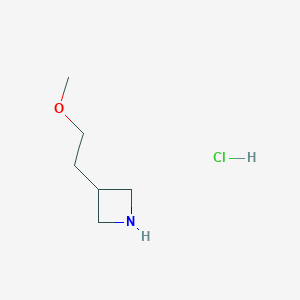

![molecular formula C30H37NO4Si B2464640 N-Boc-2(S)-2-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)propanal CAS No. 210428-06-1](/img/structure/B2464640.png)

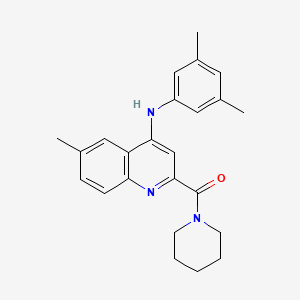

N-Boc-2(S)-2-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)propanal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-Boc-2(S)-2-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)propanal” is a complex organic molecule. It contains a Boc (tert-butoxycarbonyl) group, which is commonly used in organic synthesis to protect amines . The compound also contains a diphenylsilyl ether group, which is often used as a protecting group for alcohols .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it would participate in reactions typical of its functional groups. For example, the Boc group could be removed under acidic conditions, and the diphenylsilyl ether group could be cleaved to reveal an alcohol .科学的研究の応用

Synthesis and Organic Chemistry Applications

N-Boc-2(S)-2-(4-{[tert-butyl(diphenyl)silyl]oxy}phenyl)propanal is primarily involved in the synthesis of complex organic compounds. Research shows its applications in creating enantiopure compounds and as a building block in organic synthesis. For instance, it's used in the synthesis of enantiopure 7-[3-azidopyl]indolizidin-2-one amino acid, a constrained mimic of peptide backbone geometry, and heteroatomic side-chain functionality of the ala-lys dipeptide (Feng & Lubell, 2001). It also behaves as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, serving as useful building blocks in organic synthesis (Guinchard et al., 2005).

Polymer and Material Sciences

This compound finds utility in material sciences, particularly in the field of polymer chemistry. It's used in the thermal decomposition of methacrylate polymers containing the tert-butoxycarbonyl moiety, where the deprotection of the BOC group in polymer side chains occurs at specific temperatures (Jing et al., 2019). Moreover, its derivatives are used in the preparation of functional poly(acrylates and methacrylates), with significant control over molecular weight and polydispersity, showcasing its importance in precise polymerization processes (Yin et al., 2005).

Catalysis and Chemical Transformations

The compound also plays a role in catalysis and various chemical transformations. For instance, it's involved in the synthesis of constrained mimetics of peptide backbones, showcasing its utility in drug discovery and development (Mandal et al., 2005). It's also used in N-tert-butoxycarbonylation of amines using H3PW12O40 as an efficient, environmentally benign catalyst, highlighting its relevance in developing eco-friendly chemical processes (Heydari et al., 2007).

作用機序

特性

IUPAC Name |

tert-butyl N-[(2S)-1-[4-[tert-butyl(diphenyl)silyl]oxyphenyl]-3-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37NO4Si/c1-29(2,3)34-28(33)31-24(22-32)21-23-17-19-25(20-18-23)35-36(30(4,5)6,26-13-9-7-10-14-26)27-15-11-8-12-16-27/h7-20,22,24H,21H2,1-6H3,(H,31,33)/t24-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGMOYJVAUPZOQY-DEOSSOPVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37NO4Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

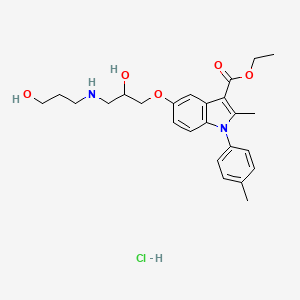

![4-butoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2464557.png)

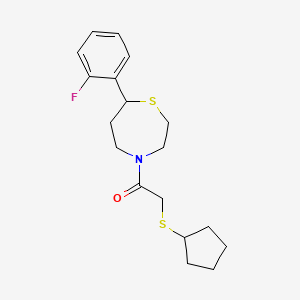

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B2464565.png)

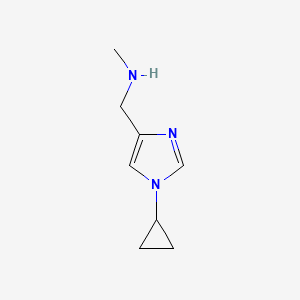

![2-(benzylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2464570.png)

![(E)-3-(4-tert-butylphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2464572.png)

![2-[1-(5,6-dichloropyridin-3-yl)-N-methylformamido]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2464580.png)